methyl 3-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate methyl 3-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16390570
InChI: InChI=1S/C16H13N5O3/c1-24-16(23)12-5-2-6-13(8-12)18-15(22)11-4-3-7-14(9-11)21-10-17-19-20-21/h2-10H,1H3,(H,18,22)
SMILES:
Molecular Formula: C16H13N5O3
Molecular Weight: 323.31 g/mol

methyl 3-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate

CAS No.:

Cat. No.: VC16390570

Molecular Formula: C16H13N5O3

Molecular Weight: 323.31 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate -

Specification

Molecular Formula C16H13N5O3
Molecular Weight 323.31 g/mol
IUPAC Name methyl 3-[[3-(tetrazol-1-yl)benzoyl]amino]benzoate
Standard InChI InChI=1S/C16H13N5O3/c1-24-16(23)12-5-2-6-13(8-12)18-15(22)11-4-3-7-14(9-11)21-10-17-19-20-21/h2-10H,1H3,(H,18,22)
Standard InChI Key AEMXXAUTFOFEMG-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3

Introduction

Methyl 3-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate is a complex organic compound that incorporates both tetrazole and benzoate functionalities. The tetrazole ring is known for its stability and versatility in pharmaceutical applications, while the benzoate group is commonly found in various organic compounds. Despite the lack of specific literature directly referencing this compound, understanding its components can provide insights into its potential properties and applications.

Synthesis and Preparation

While specific synthesis protocols for methyl 3-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate are not readily available, related compounds like methyl 3-(1H-tetrazol-1-yl)benzoate can be synthesized through standard organic chemistry techniques, such as esterification reactions followed by tetrazole ring formation or attachment . The synthesis of similar compounds often involves multiple steps, including the formation of the tetrazole ring and subsequent coupling reactions to attach it to the benzoate backbone.

Potential Applications

Given the presence of the tetrazole ring, this compound might exhibit properties similar to other tetrazole-containing molecules, which are often explored for their potential in pharmaceuticals, such as antiviral, antibacterial, or anticancer agents. The benzoate group could contribute to metabolic stability or bioavailability.

Potential ApplicationRationale
PharmaceuticalsTetrazole ring's known bioactivity and stability.
Metabolic ProcessesBenzoate group's involvement in metabolism.

Research Findings and Challenges

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator